tert-Butyl (4-bromophenyl)(methyl)carbamate
Overview
Description
tert-Butyl (4-bromophenyl)(methyl)carbamate is an organic compound with the molecular formula C12H16BrNO2. It is a carbamate derivative, which is often used in organic synthesis and various chemical reactions. This compound is known for its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Mechanism of Action
Target of Action
It is known that carbamates, a class of compounds to which this compound belongs, often interact with enzymes such as acetylcholinesterase .
Mode of Action
The mode of action of tert-Butyl (4-bromophenyl)(methyl)carbamate involves the interaction of the compound with its targets, leading to changes in the biochemical processes within the cell
Biochemical Pathways
Carbamates are known to affect the cholinergic system by inhibiting acetylcholinesterase, an enzyme that breaks down acetylcholine, a neurotransmitter . This leads to an accumulation of acetylcholine, affecting various downstream effects such as muscle contraction and heart rate.
Result of Action
The inhibition of acetylcholinesterase by carbamates can lead to an overstimulation of the muscles and glands controlled by the parasympathetic nervous system .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (4-bromophenyl)(methyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 4-bromoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-bromophenyl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., DMF) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted carbamates, amines, and various oxidized or reduced derivatives, depending on the specific reaction conditions .
Scientific Research Applications
tert-Butyl (4-bromophenyl)(methyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form stable carbamate linkages.
Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative with similar reactivity but lacking the bromophenyl group.
Phenyl carbamate: Another carbamate compound with a phenyl group instead of a bromophenyl group.
Methyl carbamate: A smaller carbamate molecule with different reactivity and applications.
Uniqueness
tert-Butyl (4-bromophenyl)(methyl)carbamate is unique due to the presence of both the tert-butyl and bromophenyl groups, which confer specific reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and a useful tool in various scientific research applications .
Properties
IUPAC Name |
tert-butyl N-(4-bromophenyl)-N-methylcarbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-12(2,3)16-11(15)14(4)10-7-5-9(13)6-8-10/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCSVQRHNPYUIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619180 | |
Record name | tert-Butyl (4-bromophenyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
639520-70-0 | |
Record name | tert-Butyl (4-bromophenyl)methylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90619180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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